molecular formula C12H13N3O3S2 B2387837 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219912-62-5

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2387837
CAS RN: 1219912-62-5
M. Wt: 311.37
InChI Key: MDQBERRKXNPXIP-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an ether-based scaffold and a sulfone-based head group . This unique structure contributes to its potency as a GIRK1/2 activator .

Scientific Research Applications

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c16-12(13-6-8-3-4-20(17,18)7-8)9-1-2-10-11(5-9)15-19-14-10/h1-2,5,8H,3-4,6-7H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQBERRKXNPXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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